molecular formula C9H18N2 B1632758 (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine CAS No. 51207-66-0

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Cat. No. B1632758
CAS RN: 51207-66-0
M. Wt: 154.25 g/mol
InChI Key: YLBWRMSQRFEIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, also known as (+)-PMP, is an organic compound that has garnered considerable attention due to its unique properties and potential applications in both scientific research and industry. It is a chiral molecule, meaning it can exist in two different forms, each with its own distinct properties. This molecule has been studied extensively in recent years due to its potential in a variety of fields, including pharmaceuticals, biotechnology, and materials science.

Scientific Research Applications

Synthesis and Chemical Applications

  • Pyrrolidine derivatives, including (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, are key in the field of organic chemistry for synthesizing various compounds. For instance, they have been applied in [3+2] cycloadditions, leading to the production of compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022). This method is notable for its polar nature and mild reaction conditions.
  • The compound has also been utilized as an effective organocatalyst in asymmetric intramolecular aldol reactions. This has enabled the synthesis of bicyclo[4.3.0]nonane derivatives with high enantioselectivity, demonstrating the versatility of pyrrolidine derivatives in organocatalysis (Hayashi et al., 2007).

Biophysical and Biomedical Research

  • Pyrrolidine derivatives are extensively used in biophysical and biomedical research. For example, they form part of stable free radicals like nitroxides, which are utilized in magnetic resonance spectroscopy and imaging. These radicals exhibit high stability in biological systems, making them ideal for various research applications (Dobrynin et al., 2021).

Pharmaceutical Research

  • In pharmaceutical research, pyrrolidine rings are common structures in many bioactive molecules. Their synthesis and modification are crucial for developing new drugs and therapeutic agents. The construction of these rings often involves innovative strategies like cycloaddition and annulation methods, which are significant for atom economy and stereoselectivity (Li et al., 2018).
  • Additionally, pyrrolidine derivatives have been used in synthesizing various bioactive compounds, including antidiabetic, anticancer, and antibacterial agents. Their role as chiral controllers in organic transformations further highlights their importance in medicinal chemistry (Zia, 2017).

properties

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBWRMSQRFEIEB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

CAS RN

51207-66-0
Record name (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (9 g) is suspended in dry tetrahydrofuran (100 ml) under ice-cooling, and thereto is added dropwise a solution of 2-(1-pyrrolidinyl)carbonylpyrrolidine (33 g) in dry tetrahydrofuran (80 ml). The mixture is refluxed under nitrogen atmosphere for four hours. The mixture is cooled with ice, and thereto is added a saturated aqueous sodium sulfate solution (about 15 ml), and then mixture is further stirred at room temperature for three hours. The precipitated sodium sulfate is removed by filtration, washed well with chloroform. The filtrate and the washings are combined, concentrated under reduced pressure, and evaporated to give 2-(1-pyrrolidinyl)methylpyrrolidine (22 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Citations

For This Compound
223
Citations
R Chowdhury - Synlett, 2011 - thieme-connect.com
Last decade witnessed an explosive growth in asymmetric organocatalysis. A large number of organocatalysts have been developed by different research groups.(S)-(+)-1-(2-…
Number of citations: 4 www.thieme-connect.com
N Mase, R Thayumanavan, F Tanaka… - Organic Letters, 2004 - ACS Publications
Direct asymmetric catalytic Michael reactions have been performed using chiral-amine/acid bifunctional catalysts. Performed with 0.3 equiv of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine …
Number of citations: 386 pubs.acs.org
JM Betancort, K Sakthivel, R Thayumanavan… - Tetrahedron …, 2001 - Elsevier
Enantioselective direct Michael additions of ketones using (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine as a catalyst are described. Michael adducts with up to 91% ee were obtained by the …
Number of citations: 341 www.sciencedirect.com
R Raja, JM Thomas, MD Jones… - Journal of the …, 2003 - ACS Publications
By constraining tethered asymmetric organometallic catalysts within the nanopores of silica supports so as to increase the interaction between the pore wall and the active center (and …
Number of citations: 202 pubs.acs.org
H Li, A Fu, H Shi - Journal of Molecular Catalysis A: Chemical, 2009 - Elsevier
Quantum mechanics calculations have been performed to study the stereoselectivities in the direct Mannich reactions catalyzed by different chiral secondary amine catalysts. The effects …
Number of citations: 19 www.sciencedirect.com
R Thayumanavan, B Dhevalapally, K Sakthivel… - Tetrahedron letters, 2002 - Elsevier
Amine-catalyzed Diels–Alder reactions of α,β-unsaturated ketones with dienophiles have been developed. Either (S)-1-(2-pyrrolidinylmethyl)pyrrolidine or l-proline catalyzed the in situ-…
Number of citations: 193 www.sciencedirect.com
QY Cheng, J Xiong, F Wang, BF Yuan… - Chinese Chemical …, 2018 - Elsevier
Ketone bodies are small lipid-derived molecules and the metabolism of ketone bodies interfaces with various physiological processes. 3-Hydroxybutyric acid (3HB) is the most stable …
Number of citations: 45 www.sciencedirect.com
AZQ Khan, PI Arvidsson, P Ahlberg - Tetrahedron: Asymmetry, 1996 - Elsevier
Enantioselective deprotonation by lithium (S)-1-(2-pyrrolidinylmethyl)pyrrolidine1 of cyclohexene oxide 2 on changing the solvent from tetrahydrofuran (THF) to cis-2,5-dimethyl-THF (cis…
Number of citations: 18 www.sciencedirect.com
H Tsutsui, S Fujii, T Sakamoto, JZ Min… - Journal of separation …, 2012 - Wiley Online Library
Mass spectrometry ( MS ) has become a popular analytical technique because of its high sensitivity and specificity. Therefore, the use of a chiral derivatization reagent for the MS …
JM Betancort, CF Barbas - organic Letters, 2001 - ACS Publications
Direct catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins using (S)-2-(morpholinomethyl)pyrrolidine as a catalyst are described. …
Number of citations: 578 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.